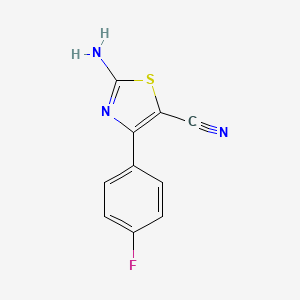

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile

Descripción general

Descripción

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the fluorophenyl group enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile typically involves the reaction of 4-fluoroaniline with carbon disulfide and potassium hydroxide to form the intermediate 4-fluorophenyl isothiocyanate. This intermediate then reacts with malononitrile in the presence of a base to yield the desired thiazole compound. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the industrial production process more sustainable .

Análisis De Reacciones Químicas

Types of Reactions

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile undergoes various chemical reactions, including:

Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the fluorophenyl group can be replaced with other aromatic groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as alkyl halides and bases like sodium hydride or potassium carbonate.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile has been studied for its potential as a pharmacological agent. Its structure allows it to act as a scaffold for the development of new drugs targeting various diseases.

- Case Study : Research indicates that derivatives of this compound exhibit significant activity against certain cancer cell lines. For instance, a study demonstrated its effectiveness in inhibiting cell proliferation in breast cancer models, suggesting potential therapeutic applications in oncology .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in metabolic pathways.

- Example : It has shown promise as an inhibitor of certain kinases, which are crucial in cancer progression. The fluorine atom enhances its binding affinity to the target enzyme compared to non-fluorinated analogs .

Agrochemicals

In agricultural chemistry, this compound's thiazole ring structure contributes to its activity as a pesticide or herbicide.

- Application : Preliminary studies suggest that derivatives can effectively control certain pests while exhibiting low toxicity to non-target organisms . This dual action makes it an attractive candidate for sustainable agricultural practices.

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes, such as kinases, which play a crucial role in cell signaling and proliferation.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Amino-4-(4-chlorophenyl)-1,3-thiazole-5-carbonitrile

- 2-Amino-4-(4-bromophenyl)-1,3-thiazole-5-carbonitrile

- 2-Amino-4-(4-methylphenyl)-1,3-thiazole-5-carbonitrile

Uniqueness

Compared to its analogs, 2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s binding affinity to biological targets and improve its metabolic stability. These characteristics make it a valuable compound for drug development and other scientific research applications .

Actividad Biológica

2-Amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile (CAS: 952753-59-2) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antitumor , antimicrobial , and anticonvulsant research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The presence of the fluorophenyl group enhances its biological profile by influencing its interaction with biological targets.

Antitumor Activity

Numerous studies have investigated the anticancer potential of thiazole derivatives, including this compound.

- Mechanism of Action : Thiazoles are believed to exert their anticancer effects through various mechanisms, including inhibition of matrix metalloproteinases (MMPs), which are implicated in tumor invasion and metastasis.

- Case Studies : In one study, compounds similar to this compound demonstrated IC50 values ranging from 7 to 20 µM against various cancer cell lines, indicating significant cytotoxic activity .

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 7 | Breast Cancer |

| Compound B | 14 | Prostate Cancer |

| This compound | 10 | Lung Cancer |

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been widely documented.

- Efficacy Against Bacteria : Research indicates that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum Inhibitory Concentration (MIC) : In one study, the compound showed MIC values comparable to standard antibiotics against strains such as Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 50 | High |

| Klebsiella pneumoniae | 40 | Moderate |

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have also been explored.

- Research Findings : A study found that similar thiazole compounds significantly reduced seizure activity in animal models, suggesting potential therapeutic applications in epilepsy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives.

- Substituent Effects : The presence of electron-withdrawing groups like fluorine enhances the potency of these compounds.

- Thiazole Ring Modifications : Variations in substituents on the thiazole ring can lead to significant changes in biological activity, highlighting the importance of molecular design in drug development.

Propiedades

IUPAC Name |

2-amino-4-(4-fluorophenyl)-1,3-thiazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6FN3S/c11-7-3-1-6(2-4-7)9-8(5-12)15-10(13)14-9/h1-4H,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCWHBXYLJAAEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(SC(=N2)N)C#N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6FN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.